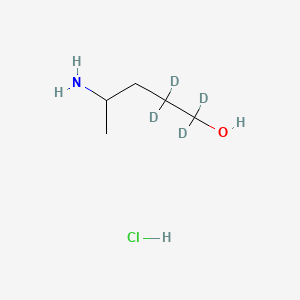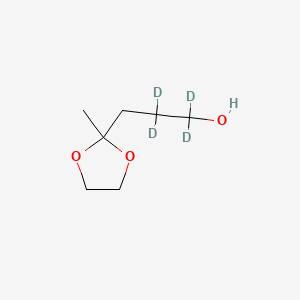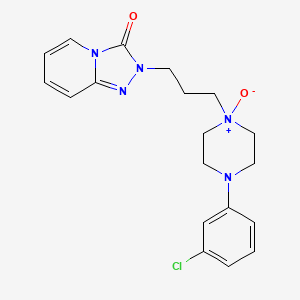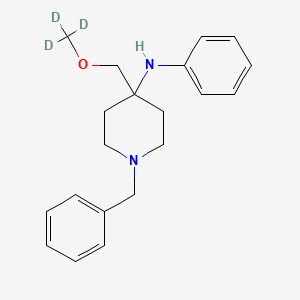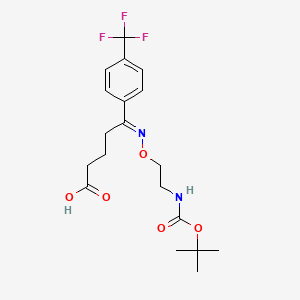
N-Boc Fluvoxamine Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine. It is identified by the CAS number 1159977-14-6. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of Fluvoxamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc Fluvoxamine Acid typically involves the protection of the amine group in Fluvoxamine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using solid acid catalysts for efficient N-Boc deprotection. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc Fluvoxamine Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions or catalytic deep eutectic solvents.
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group provides steric protection to the amine.
Common Reagents and Conditions:
Deprotection: Choline chloride/p-toluenesulfonic acid deep eutectic solvent, or solid Brønsted acid catalysts
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products:
Deprotection: Fluvoxamine or its derivatives.
Substitution: Boc-protected amine derivatives.
Applications De Recherche Scientifique
N-Boc Fluvoxamine Acid is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of N-Boc Fluvoxamine Acid is primarily related to its role as a precursor to Fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI) and an agonist for the sigma-1 receptor. This dual action helps regulate serotonin levels in the brain and modulate inflammatory responses, making it effective in treating conditions like obsessive-compulsive disorder and potentially reducing the risk of clinical deterioration in COVID-19 patients .
Comparaison Avec Des Composés Similaires
N-Boc Protected Amines: Such as N-Boc glycine and N-Boc alanine, which are used in peptide synthesis and other organic reactions.
Fluvoxamine Derivatives: Including Fluvoxamine maleate and other SSRIs like sertraline and fluoxetine.
Uniqueness: N-Boc Fluvoxamine Acid is unique due to its specific application in the synthesis and quality control of Fluvoxamine. Its Boc-protected structure provides stability and selectivity in chemical reactions, making it a valuable intermediate in pharmaceutical research and production .
Propriétés
Numéro CAS |
1159977-14-6 |
|---|---|
Formule moléculaire |
C19H25F3N2O5 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26) |
Clé InChI |
JACBIZCIQLDEBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonymes |
(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


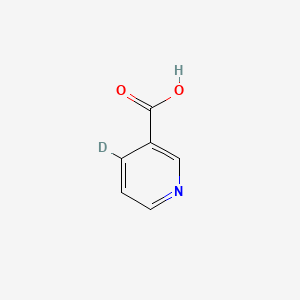
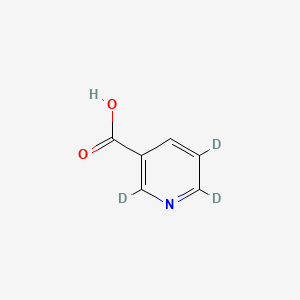
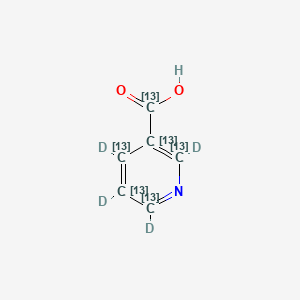
![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
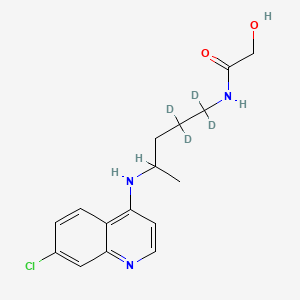
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
